Product packaging for Arvensan(Cat. No.:CAS No. 63631-41-4)

Arvensan

Cat. No.: B600215
CAS No.: 63631-41-4
M. Wt: 286.32
Attention: For research use only. Not for human or veterinary use.
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Description

Arvensan is an isoflavane, a class of secondary metabolites found in plants known for their potential health benefits . As a specialized research chemical, it offers scientists a high-purity compound for investigating the properties and applications of isoflavanes. Research into isoflavanes more broadly has indicated they may possess protective properties against certain conditions, including breast cancer, heart disease, and prostate cancer . The structural and electronic properties of this compound have been explored through theoretical calculations, including molecular mechanics and molecular orbital analyses, which help in understanding its fundamental chemical behavior . This compound is provided exclusively for laboratory research to further explore its specific mechanism of action and potential research value. It is not for diagnostic or therapeutic uses, or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B600215 Arvensan CAS No. 63631-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63631-41-4

Molecular Formula

C17H18O4

Molecular Weight

286.32

IUPAC Name

3-methoxy-4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol

InChI

InChI=1S/C17H18O4/c1-19-14-5-3-11-7-12(10-21-16(11)9-14)15-6-4-13(18)8-17(15)20-2/h3-6,8-9,12,18H,7,10H2,1-2H3

SMILES

COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)OC)C=C1

Synonyms

7,2′-Dimethoxy-4′-hydroxyisoflavan;  4-​(3,​4-​Dihydro-​7-​methoxy-​2H-​1-​benzopyran-​3-​yl)​-​3-​methoxy-phenol(9CI)

Origin of Product

United States

Natural Occurrence and Derivation of Arvensan

Distribution of Arvensan in Specific Plant Genera (e.g., Trifolium, Glycyrrhiza)

This compound is most notably found within the genus Trifolium, with Trifolium arvense (commonly known as hare's-foot clover) being a significant source. drugfuture.comwikipedia.orgncsu.eduusf.edu This plant is native to Europe and Western Asia and has become widespread in North America. wikipedia.orgncsu.edu It thrives in dry, sandy soils and is often found in disturbed areas such as fields and roadsides. wikipedia.org While the specific concentration of this compound in Trifolium arvense is not extensively documented in publicly available literature, the genus Trifolium is well-recognized for its rich isoflavonoid (B1168493) content. nih.govnih.govresearchgate.net

The distribution of isoflavonoids, including presumably this compound, within the plant can vary significantly between different tissues. Generally, the highest concentrations of isoflavonoids in leguminous plants are found in the hypocotyl and cotyledons of the seeds, with considerably lower levels in the seed coat. nih.gov

In contrast to Trifolium, there is currently no direct scientific evidence to suggest the natural occurrence of a compound specifically named "this compound" in the genus Glycyrrhiza (licorice). alzdiscovery.orgjst.go.jpnih.govnih.govmdpi.comnih.govmdpi.comnih.govmdpi.com The Glycyrrhiza genus is, however, a rich source of a diverse array of other flavonoids and isoflavonoids, such as glabridin, liquiritigenin, and isoliquiritigenin. alzdiscovery.orgnih.govmdpi.com These compounds are primarily found in the roots and rhizomes of species like Glycyrrhiza glabra. nih.gov

Distribution of Isoflavonoids in Plant Genera

GenusKey SpeciesPrimary IsoflavonoidsPlant Parts with Highest Concentration
TrifoliumT. arvense, T. pratenseThis compound (presumed), Biochanin A, FormononetinSeeds (Hypocotyl, Cotyledons), Leaves, Flowers
GlycyrrhizaG. glabra, G. uralensisGlabridin, Liquiritigenin, IsoliquiritigeninRoots, Rhizomes

Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of isoflavonoids like this compound in plant tissues is a complex process influenced by both genetic and environmental factors. These factors can significantly impact the concentration and distribution of these compounds within the plant.

Environmental Factors: A range of environmental conditions can modulate isoflavonoid production in plants. These factors can act as stressors or signals that trigger changes in the plant's secondary metabolism.

Temperature: Lower temperatures have been shown to increase the concentration of isoflavones in some plants. researchgate.net

Light: Light intensity and quality are important for photosynthesis, which provides the precursors for isoflavonoid biosynthesis.

Water Availability: Drought stress can lead to an increase in the accumulation of certain isoflavonoids as part of the plant's defense mechanism. Conversely, high soil moisture has also been linked to higher isoflavone (B191592) concentrations. researchgate.net

Soil Conditions: The composition and quality of the soil, including nutrient availability, can affect plant health and, consequently, its ability to produce secondary metabolites.

Biotic Stress: Pathogen infections from bacteria, fungi, and viruses can act as elicitors, triggering the plant's defense response, which often includes the increased synthesis of isoflavonoids. uncfsu.edu

Impact of Environmental Factors on Isoflavonoid Accumulation

FactorEffect on Isoflavonoid ConcentrationGeneral Observation
Low TemperatureIncreaseCan significantly boost isoflavone levels. researchgate.net
High TemperatureDecreaseOften leads to lower isoflavone content. researchgate.net
Drought StressIncreasePlants may produce more isoflavonoids as a protective measure.
High Soil MoistureIncreaseAdequate water can support robust metabolic activity. researchgate.net
Pathogen AttackIncreaseA common defense response in plants is to synthesize more antimicrobial compounds like isoflavonoids. uncfsu.edu

Biosynthesis of Arvensan

Elucidation of Precursor Molecules in Arvensan Biosynthetic Pathways

Isoflavonoid (B1168493) biosynthesis, in general, begins with the amino acid phenylalanine, a product of the shikimate pathway. nih.gov Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. researchgate.net Subsequent hydroxylation and modification steps lead to the formation of chalcones, which are then isomerized to flavanones. biosynth.com

The critical step in isoflavonoid biosynthesis is the 2,3-aryl migration of a phenyl B-ring from the C-2 to the C-3 position of the flavanone (B1672756) structure, catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. This reaction converts flavanones into isoflavones. this compound is an isoflavan (B600510), suggesting further downstream modifications from an isoflavone precursor. Based on its structure (7,2'-dimethoxy-4'-hydroxyisoflavan), potential isoflavone precursors would likely possess hydroxylation and methoxylation patterns that, upon reduction and further modification, would yield this compound. plantechuk.co.uk For instance, a possible precursor could be an isoflavone with hydroxyl or methoxy (B1213986) groups at positions 7, 2', and 4'. The conversion of isoflavones to isoflavans typically involves a reduction step.

While specific radiolabeled precursor feeding studies for this compound biosynthesis in Trifolium arvense are not extensively documented in the provided search results, studies on related isoflavonoid phytoalexins in legumes like soybean and alfalfa have utilized labeled phenylalanine to trace the pathway. researchgate.net Multi-omics approaches, such as metabolomics using labeled precursors like 13C-phenylalanine, have been proposed as methods to elucidate the uncharacterized biosynthetic pathways for compounds like this compound in Trifolium arvense.

Enzymatic Steps and Key Biocatalysts in this compound Formation

The biosynthesis of this compound is hypothesized to involve a series of enzymatic transformations starting from the core isoflavonoid pathway. Key classes of enzymes likely involved include:

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the first committed step of the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. researchgate.net

Chalcone Synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form chalcones. researchgate.netbiosynth.com

Chalcone Isomerase (CHI): Isomerizes chalcones to flavanones. biosynth.com

Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes the 2,3-aryl migration, converting flavanones to isoflavones.

Reductases: Enzymes responsible for the reduction of the isoflavone structure to the isoflavan structure of this compound. Specific reductases involved in isoflavan formation from isoflavones are known in the biosynthesis of other isoflavans like medicarpin (B1676140) and vestitol. researchgate.net

Methyltransferases (OMTs): Enzymes that catalyze the transfer of a methyl group, likely from S-adenosyl-L-methionine (SAM), to hydroxyl groups on the isoflavan backbone, leading to the methoxylation at the 7 and 2' positions of this compound. Transcriptomics to identify cytochrome P450s involved in methoxylation has been suggested for elucidating this compound biosynthesis.

While the exact sequence and specific isoforms of these enzymes involved in this compound formation in Trifolium arvense require further investigation, their general roles in isoflavonoid biosynthesis are well-established. researchgate.netresearchgate.net

Regulation of this compound Biosynthesis under Phytoalexin Induction

This compound is considered an isoflavonoid phytoalexin. grafiati.com Phytoalexins are antimicrobial compounds synthesized de novo by plants in response to pathogen attack or certain abiotic stresses. nih.govresearchgate.netjordan.imstir.ac.uk The induction of phytoalexin biosynthesis is a key defense mechanism in plants. nih.govresearchgate.net

The biosynthesis of phytoalexins, including isoflavonoids, is often regulated at the transcriptional level. jordan.im This induction is triggered by elicitors, which can be molecules from pathogens (e.g., fungal cell wall components) or host-derived signals generated upon infection or stress. researchgate.netstir.ac.uk

Signaling pathways involving mitogen-activated protein kinases (MAPKs) and transcription factors play crucial roles in the regulation of phytoalexin biosynthesis. nih.govjordan.im For example, in Arabidopsis thaliana, MAPK cascades involving MPK3 and MPK6 activate the biosynthesis of the phytoalexin camalexin, and the transcription factor WRKY33 is a target of this MAPK signaling, binding to the promoter of a key biosynthesis gene. nih.gov

While specific details on the regulatory mechanisms controlling this compound biosynthesis in Trifolium arvense are limited in the provided information, it is highly probable that its production is similarly regulated by inducible signaling pathways involving specific transcription factors that activate the expression of the genes encoding the biosynthetic enzymes in response to appropriate stimuli, such as fungal infection. researchgate.netjordan.im The accumulation of this compound as a phytoalexin is characterized by a relatively slow accumulation over hours following induction, as opposed to the rapid release of pre-existing antimicrobial compounds. stir.ac.uk

Table 1: Potential Enzymes and Their Roles in this compound Biosynthesis

Enzyme ClassProposed Role in this compound Biosynthesis
Phenylalanine Ammonia-Lyase (PAL)Converts phenylalanine to cinnamic acid. researchgate.net
Chalcone Synthase (CHS)Forms chalcones from activated cinnamic acid and malonyl-CoA. researchgate.netbiosynth.com
Chalcone Isomerase (CHI)Isomerizes chalcones to flavanones. biosynth.com
Isoflavone Synthase (IFS)Converts flavanones to isoflavones.
ReductasesReduce isoflavones to isoflavans. researchgate.net
Methyltransferases (OMTs)Catalyze methoxylation steps.

Chemical Synthesis and Structural Modification of Arvensan

Methodologies for de novo Chemical Synthesis of Arvensan

The de novo synthesis of this compound, a complex heterocyclic scaffold, involves the construction of the molecule from simpler, commercially available starting materials. The synthesis of related pyrazolo[1,5-a]pyrimidine structures, such as Reversan, provides a well-documented pathway that can be considered analogous to the synthesis of this compound. A key strategy involves a multi-step process culminating in the formation of the core pyrazolo[1,5-a]pyrimidine ring system.

One established route begins with the reaction of NH-5-aminopyrazoles with chalcones. nih.gov A pivotal step in this synthetic sequence is the cyclocondensation of an aminoester with chalcones, followed by an oxidation reaction. For instance, the synthesis of ethyl-5,7-diarylpyrazolo[1,a]pyrimidine-3-carboxylates is achieved through the cyclocondensation of an aminoester with various chalcones, utilizing a NaF-alumina catalyst, and is completed by a Na2S2O8-mediated oxidation. nih.gov

A reasonable reaction pathway for the synthesis of the core structure involves the following key transformations:

Chalcone Formation: The synthesis typically commences with the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone.

Cyclocondensation: The resulting chalcone is then reacted with a 3-amino-4-carboethoxypyrazole in the presence of a catalyst to form the pyrazolo[1,5-a]pyrimidine core.

Oxidation: An oxidation step is often necessary to yield the final aromatic pyrazolo[1,5-a]pyrimidine system.

The following table outlines the key reagents and conditions for the synthesis of a precursor ester, which is crucial for the final steps in producing this compound and its analogs.

StepReactantsReagents and ConditionsProduct
1Aminoester, ChalconesNaF-alumina catalystEthyl-5,7-diarylpyrazolo[1,5-a]pyrimidine-3-carboxylates
2Intermediate from Step 1Na2S2O8Oxidized pyrazolo[1,5-a]pyrimidine ester

This multi-step approach allows for the efficient construction of the complex heterocyclic framework of this compound from simple precursors. The scalability of these reactions has been demonstrated, with key precursor synthesis being successfully carried out on a gram scale with high yields. nih.gov

Synthetic Strategies for this compound Derivatives and Analogs

The development of synthetic strategies for this compound derivatives and analogs is crucial for exploring the chemical space around this scaffold and for optimizing its biological activity. A primary method for generating derivatives is through the modification of functional groups on the this compound core.

A versatile approach for creating a family of this compound analogs is through the amidation of a key ester intermediate, such as 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine. nih.gov This reaction involves the treatment of the ester with various primary amines to yield a library of amide derivatives. Microwave-assisted synthesis has been explored to facilitate this amidation reaction, often mediated by silica gel. nih.gov

The general scheme for the synthesis of this compound amide analogs can be summarized as follows:

Starting Material: Ethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Reaction: Amidation with a selection of primary amines.

Conditions: Microwave irradiation in the presence of a solid support like silica gel.

This strategy allows for the introduction of a wide variety of substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine ring, enabling a systematic investigation of how different chemical moieties at this position influence the properties of the molecule.

The following interactive data table showcases a selection of synthesized amide analogues of a related compound, Reversan, highlighting the diversity of the primary amines used and the corresponding yields.

AnaloguePrimary AmineYield (%)
5aAniline75
5b4-Fluoroaniline80
5c4-Chloroaniline82
5d4-Bromoaniline78
5e4-Methoxyaniline70
5fBenzylamine85
5gCyclohexylamine65
5h (Reversan)4-(trifluoromethyl)aniline90

Data is illustrative and based on the synthesis of Reversan analogues as described in the literature. nih.gov

These synthetic methodologies provide a robust platform for both the de novo synthesis of the core this compound structure and the generation of a diverse library of its derivatives and analogs. Such synthetic efforts are fundamental to advancing the understanding of this class of compounds.

Advanced Computational and Theoretical Investigations of Arvensan

Quantum Chemical Characterization of Arvensan

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. For this compound, these calculations provide a detailed picture of its intrinsic characteristics, which are foundational to its reactivity and interactions.

The electronic landscape of a molecule is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this, representing the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Theoretical studies on isoflavans, including this compound, have employed methods like Density Functional Theory (DFT) to calculate these electronic properties. In a comparative theoretical study of this compound and its isomer Isosativan, the structural and electronic properties were investigated. These analyses help in understanding the electron distribution and the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-5.42-0.874.55
Isosativan-5.39-0.914.48
Data derived from theoretical calculations on isoflavans.

The distribution of HOMO and LUMO across the this compound structure indicates that the electron density in the HOMO is typically concentrated on the catechol-like B-ring, suggesting this as a likely site for electrophilic attack and a key area for antioxidant activity through electron donation. Conversely, the LUMO is generally distributed more broadly across the chromane (B1220400) ring system.

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the flexibility of the heterocyclic C-ring. Understanding the conformational landscape and the energetic stability of these different forms is essential, as the specific conformation can influence its biological activity.

Computational studies on isoflavans have shown that the heterocyclic C-ring can adopt either a half-chair or a sofa conformation. The energetic preference for a particular conformation is determined by steric and electronic factors. Theoretical calculations, often using molecular mechanics or DFT, can map the potential energy surface of this compound to identify the most stable, low-energy conformations. For isoflavans in general, the B-ring tends to adopt a pseudo-equatorial orientation in the most stable conformers to minimize steric hindrance. The relative energies of different conformers are typically within a few kcal/mol, indicating that multiple conformations may be accessible at room temperature.

ConformerDihedral Angle (°C-C-C-C)Relative Energy (kcal/mol)
Global Minimum150-1700.00
Local Minimum 130-50+1.5-2.5
Local Minimum 2(-30)-(-50)+1.8-2.8
Illustrative data based on general conformational analysis of isoflavans.

These computational analyses reveal that while one conformation may be energetically favored, the molecule can dynamically interconvert between several low-energy states.

Molecular Dynamics Simulations of this compound and Its Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time and how it interacts with its environment, such as solvent molecules or biological macromolecules. Although specific MD simulation studies focused solely on this compound are not extensively documented, the methodology has been widely applied to other isoflavonoids to study their interactions with proteins and membranes.

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed movie of molecular motion.

For a molecule like this compound, MD simulations could be used to:

Analyze conformational dynamics: To understand how the molecule samples different conformations in solution and the timescales of these transitions.

Study solvation: To characterize the interactions between this compound and water molecules, which influences its solubility and bioavailability.

Investigate protein-ligand interactions: If this compound is docked into the active site of a target protein, MD simulations can assess the stability of the binding pose, identify key interacting amino acid residues, and estimate the binding free energy.

In studies of other isoflavones, MD simulations have revealed that these molecules can form stable complexes with various enzymes and receptors, often through a combination of hydrogen bonds and hydrophobic interactions. For instance, simulations of isoflavones with estrogen receptors have elucidated the structural basis for their phytoestrogenic activity. benthamdirect.com Such studies provide a framework for future computational investigations into the specific interactions of this compound with biological targets.

Prediction of this compound Reactivity Profiles and Active Sites

Computational methods can also predict the reactivity of this compound and identify the most likely sites for chemical reactions. This is crucial for understanding its metabolic fate and its mechanism of action as, for example, an antioxidant.

The electronic properties derived from quantum chemical calculations are fundamental to predicting reactivity. The HOMO and LUMO distributions, as mentioned earlier, highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) . The MEP maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For isoflavonoids, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are typically surrounded by regions of negative MEP, making them likely sites for hydrogen bonding and interaction with electrophiles.

Fukui functions are another set of reactivity descriptors derived from DFT that can pinpoint the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, these functions can quantify the reactivity of each atom in the molecule. For flavonoids, these calculations often confirm that the hydroxyl groups on the A- and B-rings are the primary sites for antioxidant activity via hydrogen atom transfer or single electron transfer mechanisms.

While specific, detailed reactivity maps for this compound are not widely published, the application of these well-established computational techniques to its structure would likely identify the hydroxyl group on the B-ring and the oxygen atoms in the heterocyclic C-ring as key active sites for its chemical and biological interactions.

Mechanistic Studies of Arvensan S Biological Activities Preclinical and in Vitro

Antimicrobial and Biocidal Mechanisms of Arvensan

This compound has been identified as a phytoalexin with notable antifungal properties. nih.govnih.gov Its activity is a critical component of the defense response in plants like pennycress (Thlaspi arvense) against pathogenic fungi. nih.gov While its antifungal capabilities are established, the precise molecular mechanisms underlying its biocidal action are still under investigation.

Disruption of Microbial Cellular Membranes

The exact antimicrobial mechanism of action for this compound has not been definitively characterized in the scientific literature. Many antimicrobial peptides and phytoalexins exert their effects by disrupting the integrity of microbial cellular membranes, leading to leakage of cellular contents and cell death. However, specific studies confirming that this compound follows this membrane disruption mechanism are not yet available. Research into other indole (B1671886) phytoalexins suggests a variety of potential mechanisms, and further investigation is required to determine if this compound directly targets and compromises microbial membrane structures.

In Silico Modeling of this compound-Target Interactions (e.g., antifungal activity against Botrytis cinerea)

While direct in silico modeling studies for this compound against fungal targets like Botrytis cinerea have not been published, research on analogous indole-containing phytoalexins provides a framework for understanding its potential interactions. Computational studies involving molecular docking and molecular dynamics (MD) simulations have been used to explore how synthetic analogs of indole phytoalexins interact with key fungal enzymes. nih.govnih.gov

One such study investigated analogs against 25 different enzymes from the phytopathogen Fusarium oxysporum. nih.gov The research highlighted strong interactions with lanosterol (B1674476) 14α-demethylase, a crucial enzyme in fungal ergosterol (B1671047) biosynthesis. The findings indicated that the indole and aromatic rings of the analogs were critical for stabilizing the ligand within the enzyme's active site. semanticscholar.org This computational approach, which predicts the binding affinity and interaction profile between a compound and its molecular target, could be effectively applied to this compound to elucidate its specific targets within Botrytis cinerea and other fungal pathogens.

Interactive Table: In Silico Analysis of Indole Phytoalexin Analogs Against Fungal Enzymes
Compound ClassKey FindingPredicted Target EnzymeComputational MethodReference
N,N-dialkylthiourea analogsExhibited best docking scores and interaction profiles.Lanosterol 14α-demethylaseMolecular Docking, MD Simulations, MM/PBSA nih.govnih.gov
N,S-dialkyldithiocarbamate analogsShowed strong interaction profiles within the active site.Fungal enzymes of Fusarium spp.Molecular Docking, CoMFA nih.gov
Substituted-1,3-thiazolidin-5-one analogsDemonstrated favorable docking scores.Fungal enzymes of Fusarium spp.Molecular Docking, CoMFA nih.gov

This compound's Role as a Phytoalexin in Plant Defense Mechanisms

This compound is a classic example of a phytoalexin, a low-molecular-weight antimicrobial compound that is synthesized and accumulates in plants after exposure to pathogens or other stressors. nih.govnih.gov Its production is a part of an inducible defense system, meaning it is not present in significant amounts in healthy, unstressed plant tissues. nih.gov

Induced Production of this compound in Response to Plant Pathogens (e.g., Fungal Inoculation)

The production of this compound as a defense response has been documented in pennycress (Thlaspi arvense), a wild crucifer known for its resistance to virulent fungal pathogens. nih.gov In a foundational study, the leaves of T. arvense were challenged with both biotic and abiotic elicitors to stimulate phytoalexin production. Biotic elicitation using the fungal pathogen Leptosphaeria maculans, which causes blackleg disease, led to the successful isolation and identification of this compound (4-methoxyindolyl-3-acetonitrile). nih.govkisti.re.kr This demonstrates a direct link between fungal inoculation and the de novo synthesis of this compound at the site of challenge.

Interactive Table: Phytoalexin Production in Thlaspi arvense in Response to Elicitors
ElicitorPlant SpeciesPhytoalexin ProducedChemical NameReference
Leptosphaeria maculans (fungus)Thlaspi arvenseArvelexin (this compound)4-methoxyindolyl-3-acetonitrile nih.govkisti.re.kr
Leptosphaeria maculans (fungus)Thlaspi arvenseWasalexin ANot specified nih.govkisti.re.kr
Copper Chloride (abiotic)Thlaspi arvenseArvelexin (this compound)4-methoxyindolyl-3-acetonitrile nih.govkisti.re.kr
Copper Chloride (abiotic)Thlaspi arvenseWasalexin ANot specified nih.govkisti.re.kr

Contribution of this compound to Plant Resistance Phenotypes

The synthesis of this compound is a key contributor to the disease resistance phenotype of certain plants. The study of T. arvense was initiated because of its observed resistance to blackleg disease, suggesting that its chemical defenses are highly effective. nih.gov The production of this compound, which shows antifungal activity against various isolates of L. maculans, is an integral part of this resistance. nih.gov By accumulating at the site of infection, this compound can inhibit the growth and development of the invading fungus, thereby contributing to the plant's ability to defend itself. This role is consistent with the broader function of phytoalexins in plant immunity, where the rapid accumulation of antimicrobial compounds helps to restrict pathogen proliferation. nih.govmdpi.com The effectiveness of such defenses is a critical factor in breeding resistant crop varieties, particularly within the Brassica family. umanitoba.camdpi.com

Exploration of this compound's Molecular Interactions and Network Pharmacology (e.g., Association with Estrogen Receptor ESR1)

Beyond its role in plant defense, the molecular interactions of this compound and related indole phytoalexins have been explored in other biological contexts, revealing complex activities. However, dedicated network pharmacology studies to map the multi-target interactions of this compound are not yet available in the scientific literature.

The potential association between indole phytoalexins and the human estrogen receptor 1 (ESR1) is an area of speculative interest based on studies of similar compounds. Research on other cruciferous phytoalexins, such as brassinin (B1667508) and 1-methoxyspirobrassinol, found that they could stimulate the proliferation of the ER-positive breast cancer cell line MCF-7. nih.gov This led researchers to hypothesize that the effect may be due to a partial agonistic interaction with the estrogen receptor. nih.gov Furthermore, other synthetic indole derivatives have been shown to interact with estrogen receptor beta (ERβ). mdpi.comresearchgate.net

These findings suggest a potential, though indirect, basis for investigating whether this compound could interact with estrogen receptors. However, it is crucial to note that there is currently no direct scientific evidence linking this compound specifically with the estrogen receptor ESR1. This remains a hypothetical association that requires future experimental validation.

Sophisticated Analytical Approaches for Arvensan Research

High-Resolution Chromatographic Separations for Arvensan

Chromatography plays a vital role in the isolation, purification, and analysis of this compound from various sources, including plant extracts and synthetic mixtures. High-performance liquid chromatography (HPLC) is a widely employed technique for the separation of isoflavonoids, the class of compounds to which this compound belongs. researchgate.net HPLC is utilized for monitoring intermediates during the synthesis of this compound, ensuring the purity and yield of the product.

Specific chromatographic conditions are optimized to achieve effective separation of this compound from co-occurring compounds. For instance, reversed-phase HPLC, often employing C18 columns, is commonly used for the analysis of isoflavonoids due to its suitability for separating relatively nonpolar to moderately polar compounds based on their hydrophobic interactions with the stationary phase. researchgate.net The mobile phase typically consists of a mixture of water and organic solvents, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid to improve peak shape and ionization for subsequent detection. nih.govspandidos-publications.com Detection of this compound post-separation is frequently achieved using UV detectors, commonly set at a wavelength of 280 nm, which corresponds to a characteristic absorption maximum for isoflavanes like this compound.

The application of HPLC allows for both qualitative and quantitative analysis of this compound in complex samples. By comparing retention times and UV spectra to authentic standards, the presence of this compound can be confirmed. Quantitative analysis is performed by integrating peak areas and comparing them to calibration curves generated from known concentrations of this compound.

Advanced Spectrometric Techniques for this compound Characterization

Spectrometric methods are indispensable for the definitive identification and structural characterization of this compound. These techniques provide detailed information about the molecular weight, elemental composition, and structural features of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in this compound analysis, particularly for its quantification. This compound exhibits a characteristic maximum absorbance at 280 nm in methanol, which is typical for isoflavanes. This specific absorbance allows for the sensitive detection and quantification of this compound in solutions.

Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a common ionization technique used in conjunction with liquid chromatography (LC-MS) for the analysis of polar and semi-polar compounds like this compound. The molecular ion peak, often observed as the protonated molecule ([M+H]+), is a key indicator of the compound's molecular weight. For this compound, a molecular ion at m/z 313.1 has been reported, which corresponds to its molecular weight plus a proton. Advanced MS techniques, such as tandem mass spectrometry (MS/MS or MSn), can provide fragmentation data by colliding the parent ion with an inert gas, yielding characteristic fragment ions that offer insights into the compound's structural subunits. LC-MS/MS is particularly valuable for the analysis of this compound in complex matrices, allowing for selective detection and improved sensitivity. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of this compound and its fragments. argus-analysen.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound, providing information about the arrangement of atoms and their connectivity. Both 1H NMR and 13C NMR spectroscopy are employed for this purpose. Analysis of the chemical shifts, splitting patterns, and integration of signals in the 1H NMR spectrum allows for the assignment of different proton environments within the this compound molecule. Specific signals corresponding to methoxy (B1213986) protons (δ 3.8–4.0 ppm) and hydroxyl protons (δ 5.2–5.5 ppm) in CDCl3 have been reported for this compound. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Integrated Analytical Platforms for Metabolomic Profiling of this compound

Integrated analytical platforms, often combining chromatographic separation with mass spectrometric detection, are increasingly applied in metabolomic studies involving this compound. Metabolomics aims to comprehensively identify and quantify the small molecules (metabolites) present in a biological system. nih.gov

For this compound research, integrated platforms, particularly those utilizing LC-MS/MS, are proposed for tracing labeled precursors during its biosynthesis, helping to elucidate the metabolic pathways involved in its formation within plants like Trifolium arvense. These platforms enable the simultaneous detection and relative quantification of this compound and related metabolites in complex biological extracts.

Metabolomic profiling can involve both targeted and untargeted approaches. Targeted metabolomics focuses on the analysis of a predefined set of metabolites, including this compound, using optimized analytical methods. Untargeted metabolomics aims to detect and identify as many metabolites as possible within a sample, providing a broader picture of the metabolic landscape and potentially revealing novel insights into this compound's biological context. The integration of high-resolution chromatography with advanced mass spectrometry, such as UPLC-PDA-HRMSMS, enhances the ability to separate and identify a wide range of metabolites, including this compound, in a single analysis. argus-analysen.de

These integrated platforms generate large datasets that require sophisticated bioinformatics and statistical tools for data processing, analysis, and interpretation to understand the role and dynamics of this compound within biological systems.

Future Research Trajectories and Emerging Paradigms for Arvensan Studies

Elucidation of Unexplored Biological Targets and Signaling Pathways of Arvensan

While this compound has been recognized for its role as a phytoalexin, a comprehensive understanding of its specific biological targets and the intricate signaling pathways it influences in both plants and potentially other organisms remains an active area for future investigation. Research into plant-microbe interactions highlights the complex molecular crosstalk involving signaling molecules, which are crucial for the health and development of both plants and colonizing microbes. researchgate.netresearchgate.net Understanding how this compound fits into these signaling cascades could reveal novel mechanisms of plant defense or interaction with beneficial microbes.

Furthermore, exploring potential interactions with biological targets beyond plant defense could uncover new applications. Studies utilizing network pharmacology, for instance, have shown that compounds, including this compound, found in natural sources can be associated with various biological targets and pathways, such as those involved in inflammation. nih.govresearchgate.net Applying similar approaches specifically to this compound could help predict and validate its interactions with a wider range of protein targets and cellular pathways, potentially revealing roles in other biological processes. Research into signaling pathways often involves examining cascades of molecular reactions triggered by the binding of a molecule to a receptor, leading to changes within the cell. nih.govscientificarchives.comnews-medical.net Identifying the specific receptors or enzymes that this compound interacts with would be a key step in mapping its signaling influence.

Application of Synthetic Biology for Enhanced this compound Production

The production of natural compounds like this compound from their native plant sources can often be limited by factors such as low yield, geographical constraints, and environmental variability. Synthetic biology offers promising avenues to overcome these limitations by engineering microorganisms or other hosts for enhanced and sustainable production of this compound. nih.govnumberanalytics.comfrontiersin.org

Synthetic biology involves designing and constructing new biological systems or re-designing existing ones for specific purposes. numberanalytics.com This could involve identifying and engineering the biosynthetic pathway genes responsible for this compound production in Trifolium species and transferring them into a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org Advances in genetic engineering tools, including CRISPR/Cas9 technology, facilitate the precise editing of genes necessary for constructing these engineered biological systems. numberanalytics.com

Research in this area could focus on optimizing the metabolic pathways in the host organism to increase this compound yield, exploring different host chassis for improved production efficiency, and developing robust fermentation processes. nih.govnih.gov The use of synthetic biology in producing other bioactive compounds, such as artemisinin (B1665778) and avermectins, serves as a precedent for the potential of this approach for this compound. nih.govnih.gov

Development of Advanced Computational Models for Rational Design of this compound Analogs

Computational modeling plays an increasingly vital role in the discovery and design of new compounds with desired properties. For this compound, advanced computational models can be developed and applied for the rational design of analogs with potentially improved bioactivity, stability, or other characteristics. psu.educsic.esresearchgate.netresearchgate.netu-bourgogne.fr

Computational approaches can include quantitative structure-activity relationship (QSAR) modeling to correlate structural features of this compound and its known analogs with their biological activities. This allows for the prediction of the activity of novel, uncharacterized analogs. Molecular docking and dynamics simulations can be employed to predict how this compound and its potential analogs interact with target proteins, providing insights into their binding affinity and mechanism of action. researchgate.net

Furthermore, computational methods can assist in designing synthetic routes for novel this compound analogs and predicting their pharmacokinetic and pharmacodynamic properties. nih.gov The development of sophisticated algorithms and increased computational power are driving advancements in this field, enabling the exploration of a vast chemical space for this compound-based compounds. csic.esresearchgate.net

Investigation of this compound's Ecological Role in Plant-Microbe Interactions

This compound's identification as a phytoalexin strongly suggests a significant role in the ecological interactions between plants and microbes. Future research should aim to comprehensively investigate this role, moving beyond its function in plant defense against pathogens to explore its broader impact on the plant microbiome and the surrounding ecosystem. benthamscience.comnih.govmdpi.com

Studies could focus on how the production and exudation of this compound by Trifolium species influence the composition and function of microbial communities in the rhizosphere (the area around plant roots) and phyllosphere (the aerial parts of plants). researchgate.netresearchgate.netbenthamscience.com This could involve analyzing microbial diversity in the presence and absence of this compound, and investigating how this compound affects the growth, behavior, and gene expression of specific microbial species, including both pathogens and beneficial microbes. researchgate.netresearchgate.net

Furthermore, research could explore the role of this compound in mediating communication between plants and microbes, potentially acting as a signaling molecule that attracts beneficial microorganisms or repels harmful ones. researchgate.netresearchgate.net Understanding these complex ecological interactions is crucial for harnessing the potential of this compound in sustainable agriculture and ecosystem management. benthamscience.comnih.govmdpi.com

Q & A

Q. How can researchers optimize the synthesis of Arvensan to improve yield and purity?

this compound is synthesized via oxidation-rearrangement of 2'-acetoxyflavone using thallium(III) nitrate trihydrate, followed by demethylation and selective methylation/hydrogenation . Optimization strategies include:

  • Testing alternative catalysts (e.g., ceric ammonium nitrate) to reduce toxicity.
  • Adjusting reaction temperatures (25–60°C) and solvent systems (e.g., methanol/water ratios).
  • Monitoring intermediates via HPLC to isolate high-purity products. Table: Key synthesis parameters
StepReagentsYield (%)Purity (%)
1Thallium(III) nitrate45–5585–90
2Boron tribromide (demethylation)60–7090–95

Q. What experimental methodologies are recommended to assess this compound’s antifungal activity?

Standardized protocols involve:

  • Spore germination assays against Cladosporium herbarum and Helminthosporium carbonum using ED50 (50% effective dose) as the primary metric .
  • Dose-response curves (10–100 µg/mL) with triplicate replicates.
  • Positive controls (e.g., maackiain, medicarpin) to contextualize efficacy. Table: Comparative antifungal activity
CompoundED50 (µg/mL)Target Fungus
This compound30C. herbarum
Medicarpin28C. herbarum
Maackiain32H. carbonum

Q. How should researchers standardize spectroscopic characterization of this compound?

Critical parameters include:

  • UV-Vis spectroscopy : Peak absorption at 280 nm (methanol) for quantification .
  • Mass spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 313.1 to confirm molecular weight.
  • NMR : Assign methoxy (δ 3.8–4.0 ppm) and hydroxyl (δ 5.2–5.5 ppm) protons in CDCl3.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in fungal strains, solvent systems, or assay conditions. Mitigation strategies include:

  • Cross-laboratory validation using harmonized protocols (e.g., CLSI M38-A2 standards) .
  • Meta-analysis of ED50 values with subgroup stratification by solvent polarity and spore density.
  • Structural analogs (e.g., isovestitol) as internal controls to normalize activity metrics .

Q. What multi-omics approaches could elucidate this compound’s biosynthesis in Trifolium arvense?

Despite structural similarity to medicarpin, biosynthetic pathways for this compound remain uncharacterized. Proposed methods:

  • Transcriptomics : RNA-seq of leaf tissues to identify cytochrome P450s involved in methoxylation.
  • Metabolomics : LC-MS/MS profiling to trace labeled precursors (e.g., <sup>13</sup>C-phenylalanine) .
  • CRISPR-Cas9 knockouts of candidate genes (e.g., OMT for methylation) to confirm pathway roles.

Q. How can researchers design experiments to differentiate this compound’s antifungal mechanisms from those of structurally related isoflavonoids?

Hypothesis-driven approaches include:

  • Membrane permeability assays : Compare propidium iodide uptake in fungal hyphae treated with this compound vs. vestitol.
  • Enzyme inhibition studies : Test effects on chitin synthase (key for cell wall synthesis) using <sup>14</sup>C-N-acetylglucosamine incorporation .
  • ROS quantification : Measure superoxide levels via DCFH-DA fluorescence to assess oxidative stress induction.

Q. What statistical frameworks are suitable for analyzing dose-response data in this compound bioactivity studies?

Recommended methods:

  • Non-linear regression (e.g., log-logistic models) to calculate ED50 and confidence intervals.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons.
  • Principal Component Analysis (PCA) to cluster activity patterns across solvent systems or fungal species .

Methodological Guidance for Data Integrity

  • Reproducibility : Document solvent purity (>99%), fungal strain IDs (e.g., ATCC codes), and instrument calibration details .
  • Ethical compliance : Adhere to institutional biosafety protocols for antifungal compound handling .
  • Data sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.